4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid is a complex chemical compound that belongs to the oxadiazole family. This compound is characterized by its unique structural features, which include multiple oxadiazole rings. It has gained attention in various fields of research due to its potential biological activities and applications in medicinal chemistry, agriculture, and materials science.
The compound is classified under the International Union of Pure and Applied Chemistry as 4-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid. Its molecular formula is with a molecular weight of approximately 238.20 g/mol. The compound is cataloged under the Chemical Abstracts Service number 924871-26-1 .
The synthesis of 4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid typically involves several key steps:
Specific reaction conditions such as temperature, solvent choice (often polar aprotic solvents), and catalysts (like Lewis acids) play crucial roles in optimizing yield and purity during synthesis.
The molecular structure of 4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid features two oxadiazole rings connected by a butanoic acid chain. The structural representation can be described using the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.20 g/mol |
| InChI Key | PPUHLVJYPWCTSG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)O |
This structure contributes to its unique chemical properties and biological activities .
4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid can participate in various chemical reactions:
The mechanism of action for 4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid involves its interaction with biological targets at the molecular level. These interactions may lead to modulation of various biochemical pathways:
These mechanisms are being explored further for their implications in drug development and therapeutic applications .
The physical properties of 4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid include:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
The chemical properties include stability under standard laboratory conditions and reactivity with various reagents depending on the functional groups present .
The applications of 4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid span multiple fields:
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 2409072-20-2